molecular formula C30H36Cl2N8 B2929887 R 428 dihydrochloride CAS No. 2108833-51-6

R 428 dihydrochloride

Cat. No.: B2929887
CAS No.: 2108833-51-6
M. Wt: 579.6 g/mol
InChI Key: KNUMGBTVVFIGFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 428 dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

R 428 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

R 428 dihydrochloride exerts its effects by selectively inhibiting the Axl receptor tyrosine kinase. This inhibition blocks Axl-dependent events, including Akt phosphorylation, breast cancer cell invasion, and proinflammatory cytokine production. The compound exhibits over 100-fold selectivity for Axl over other receptors such as the insulin receptor, epidermal growth factor receptor, and platelet-derived growth factor receptor β . The molecular targets and pathways involved include the phosphoinositide 3-kinase–Akt pathway, extracellular signal-regulated kinase, and p38 mitogen-activated protein kinase cascades .

Properties

CAS No.

2108833-51-6

Molecular Formula

C30H36Cl2N8

Molecular Weight

579.6 g/mol

IUPAC Name

1-(3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-yl)-3-N-(7-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)-1,2,4-triazole-3,5-diamine;dihydrochloride

InChI

InChI=1S/C30H34N8.2ClH/c31-29-33-30(32-24-13-10-20-11-14-25(15-12-22(20)18-24)37-16-3-4-17-37)36-38(29)27-19-23-8-5-7-21-6-1-2-9-26(21)28(23)35-34-27;;/h1-2,6,9-10,13,18-19,25H,3-5,7-8,11-12,14-17H2,(H3,31,32,33,36);2*1H

InChI Key

KNUMGBTVVFIGFU-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl

Isomeric SMILES

C1CCN(C1)[C@H]2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl

Canonical SMILES

C1CCN(C1)C2CCC3=C(CC2)C=C(C=C3)NC4=NN(C(=N4)N)C5=NN=C6C(=C5)CCCC7=CC=CC=C76.Cl.Cl

solubility

not available

Origin of Product

United States

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